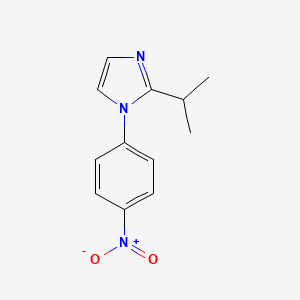

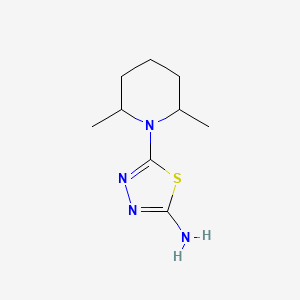

![molecular formula C8H8N2O B1312225 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 737003-45-1](/img/structure/B1312225.png)

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

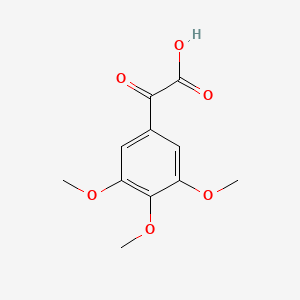

“1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is a heterocyclic compound . It has the empirical formula C8H8N2O and a molecular weight of 148.16 . This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Synthesis Analysis

The synthesis of “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” and its derivatives has been reported in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” can be represented by the SMILES string "Oc1cnc2[nH]ccc2c1" . This indicates that the compound contains a pyrrolopyridine core with a hydroxyl group attached to the 5-position and a methyl group attached to the nitrogen atom .

Scientific Research Applications

Proteomics Research

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the identification and quantification of proteins, aiding in the understanding of their role in complex biological systems .

Synthesis of VEGFR-2 Inhibitors

This compound serves as a crucial reagent in the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These inhibitors are significant in the study of angiogenesis and have therapeutic potential in treating cancers that involve abnormal blood vessel growth .

BCL-2 Inhibitor Intermediates

It acts as an intermediate in the synthesis of Venetoclax , a selective BCL-2 inhibitor. Venetoclax has shown potent anti-tumor activity and is particularly noted for sparing platelets, which is a significant advantage in cancer treatment protocols .

Antitumor Activity Studies

Researchers use 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol in the design and synthesis of compounds to evaluate their antitumor activities. It’s part of the process to develop new medications that can inhibit the growth and spread of cancer cells .

Safety and Hazards

“1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that the compound may be harmful if swallowed. Further safety information should be obtained from the material safety data sheet (MSDS) provided by the supplier .

Future Directions

The future directions for research on “1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” could involve further exploration of its biological activities and potential therapeutic applications . For instance, it could be interesting to investigate its potential as a lead compound for the development of new FGFR inhibitors . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrrolo[2,3-b]pyridine scaffold could be beneficial in medicinal and agricultural chemistry .

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis . This compound has shown potent activities against FGFR1, 2, and 3 .

Mode of Action

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition occurs when the compound binds to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The biochemical pathways affected by 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol are primarily those downstream of FGFR activation. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to the suppression of tumor growth and progression .

Result of Action

The molecular and cellular effects of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that this compound can significantly inhibit the migration and invasion of 4T1 breast cancer cells .

properties

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIKASUARYIORO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CN=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460785 |

Source

|

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |

CAS RN |

737003-45-1 |

Source

|

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

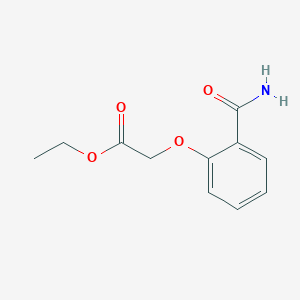

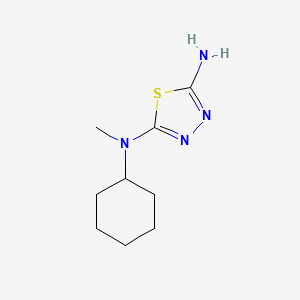

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

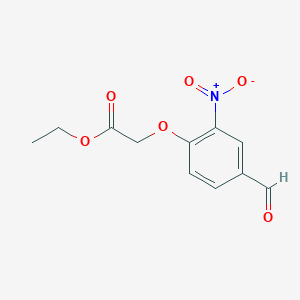

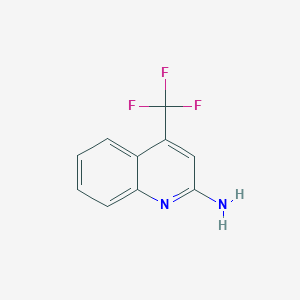

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)

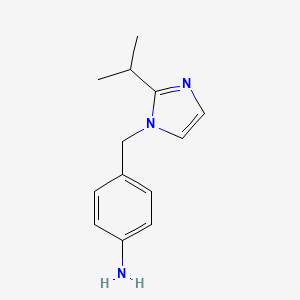

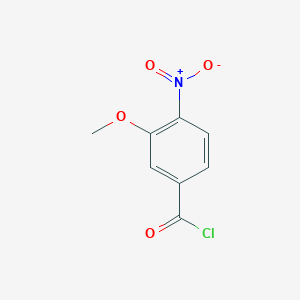

![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)

![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)